molecular formula C10H10N2O2S B2716260 1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034591-50-7

1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2716260
CAS No.: 2034591-50-7
M. Wt: 222.26
InChI Key: WFCOKBOPIKZQLO-UHFFFAOYSA-N
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Description

1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that features a benzothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-mercaptobenzimidazole with propargyl bromide under basic conditions. The reaction is usually carried out in a solvent such as toluene with a phase-transfer catalyst like tetrabutylammonium bromide and 50% aqueous sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl bromide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding thiol or amine derivatives.

Scientific Research Applications

1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is unique due to its combination of a benzothiadiazole core with a propargyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-methyl-3-prop-2-ynyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-3-8-12-10-7-5-4-6-9(10)11(2)15(12,13)14/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCOKBOPIKZQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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